3-Bromo-4-methyl-5-nitropyridine

Descripción general

Descripción

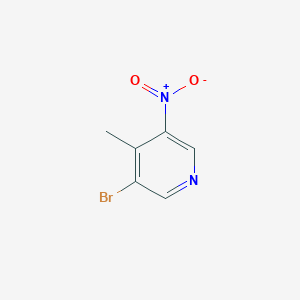

3-Bromo-4-methyl-5-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use as an intermediate in the synthesis of various azaindole derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-nitropyridine typically involves the reaction of 3-bromo-4-chloro-5-nitropyridine with diethyl malonate in the presence of sodium hydride in dimethylformamide (DMF). The reaction is carried out at 0°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with adjustments for scale and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and diethyl malonate in DMF.

Reduction: Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Products include derivatives where the bromine atom is replaced by other nucleophiles.

Reduction: The major product is 3-bromo-4-methyl-5-aminopyridine.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Bromo-4-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections. The presence of the nitro group enhances its reactivity, making it suitable for various synthetic pathways:

- Antibacterial Agents : The compound has been explored for its potential in developing new antibiotics due to its ability to inhibit bacterial growth.

- Cancer Therapeutics : In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast (MCF-7) and lung (A549) cancers, with IC50 values in the low micromolar range .

Agricultural Chemicals

In agricultural applications, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its unique structure allows for enhanced efficacy in crop protection:

- Herbicides : The compound's reactivity can be harnessed to develop selective herbicides that target specific weeds without harming crops.

- Fungicides : Its antimicrobial properties make it a candidate for developing fungicides that protect crops from fungal infections .

Material Science

The compound is also investigated for its potential in material science, particularly in developing novel materials with specific chemical properties:

- Polymers and Coatings : Research into this compound has indicated its utility in creating polymers that require durability and resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, this compound functions as a reagent for detecting and quantifying other chemical substances. This application is critical for quality control in various industries:

- Detection Methods : It aids in developing methods for detecting trace amounts of other compounds, enhancing the accuracy of analytical techniques .

Research in Organic Chemistry

Researchers utilize this compound as an intermediate in synthetic pathways to create complex organic molecules. Its versatility allows chemists to explore new synthetic routes and reactions:

- Synthetic Pathways : It is involved in synthesizing azaindole derivatives and other biologically active molecules, showcasing its importance in organic synthesis .

This compound exhibits a range of biological activities due to its structural features:

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antibacterial, antifungal, and antiparasitic activities similar to other nitropyridines.

Neurological Effects

Research suggests potential interactions with serotonin receptors, indicating possible applications in treating neurological disorders such as anxiety and depression.

Case Studies

Several studies have documented the biological effects and applications of this compound:

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-methyl-5-nitropyridine is primarily related to its reactivity as an intermediate in chemical synthesis. The bromine and nitro groups facilitate various substitution and reduction reactions, enabling the formation of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-5-nitropyridine: Similar in structure but lacks the methyl group.

5-Bromo-2-methyl-3-nitropyridine: Similar but with different substitution positions.

Uniqueness

3-Bromo-4-methyl-5-nitropyridine is unique due to its specific substitution pattern, which provides distinct reactivity and applications compared to its analogs. The presence of both bromine and nitro groups in specific positions allows for targeted chemical transformations .

Actividad Biológica

3-Bromo-4-methyl-5-nitropyridine is a nitropyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group on the pyridine ring. It is commonly synthesized via nucleophilic substitution reactions involving 3-bromo-4-chloro-5-nitropyridine and diethyl malonate in the presence of sodium hydride. The compound serves as an intermediate in the synthesis of various biologically active molecules, including azaindole derivatives.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Interaction:

- The compound can act as an inhibitor or activator of specific enzymes. For instance, it may bind to enzyme active sites, altering their activity and influencing metabolic pathways.

2. Cellular Effects:

- Research indicates that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. In laboratory settings, it has shown the ability to influence various cellular processes, including apoptosis and cell cycle regulation .

3. Transport and Distribution:

- The compound's transport within cells is mediated by specific transporters, which facilitate its localization to various cellular compartments, enhancing its biological efficacy .

Biological Activities

This compound exhibits a range of biological activities:

1. Antimicrobial Properties:

- Nitropyridines are known for their antibacterial, antifungal, and antiparasitic activities. Preliminary studies suggest that this compound may possess similar properties .

2. Anticancer Activity:

- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it has shown promising results against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range .

3. Neurological Effects:

- Some studies indicate potential interactions with serotonin receptors, suggesting possible applications in treating neurological disorders such as anxiety and depression .

Case Studies

Several studies have documented the biological effects of this compound:

Propiedades

IUPAC Name |

3-bromo-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCIQRPATFRBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500853 | |

| Record name | 3-Bromo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69872-15-7 | |

| Record name | 3-Bromo-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-Methyl-5-Nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.